3-Bromo-5-chloropyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

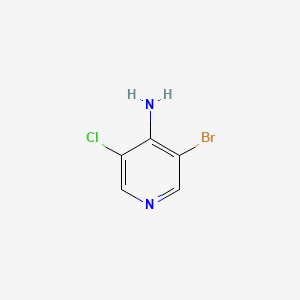

3-Bromo-5-chloropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents at the 3rd and 5th positions, respectively, and an amino group at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 5-chloropyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-chloropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Reduction Reactions: The compound can be reduced to form 3-chloro-5-aminopyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Various substituted pyridines depending on the nucleophile used.

Coupling: Biaryl compounds with diverse functional groups.

Reduction: 3-Chloro-5-aminopyridine.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-chloropyridin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-chloropyridin-4-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-chloropyridin-4-amine: Similar structure but with the chlorine atom at the 2nd position.

4-Amino-3-bromo-2-chloropyridine: Differing in the position of the amino group and chlorine atom.

5-Bromo-2-chloropyridin-4-amine: Similar but with the bromine and chlorine atoms at different positions.

Uniqueness

3-Bromo-5-chloropyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .

Biologische Aktivität

3-Bromo-5-chloropyridin-4-amine (CAS No. 159783-78-5) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetic properties, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C5H4BrClN2, with a molecular weight of approximately 207.46 g/mol. The compound features a pyridine ring substituted at the 3 and 5 positions with bromine and chlorine atoms, respectively, and an amino group at the 4 position. This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and selectivity, making it a valuable scaffold in drug discovery.

Key Mechanisms:

- Enzyme Inhibition : It has been identified as a weak competitive inhibitor for various enzymes, including nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1), which is implicated in brain cancer therapies .

- Pharmacological Targeting : The compound has shown potential in targeting cyclin-dependent kinase CDK8, which is associated with colorectal cancer .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in various studies. A summary of key pharmacokinetic parameters is presented in Table 1.

| Species | Clearance (Cl) L/h/kg | Bioavailability (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activities, suggesting that this compound may also possess similar properties.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders and cancers. Its ability to modulate enzyme functions makes it a candidate for further development into therapeutic agents.

Case Studies

Several studies have highlighted the effectiveness of derivatives of this compound:

- Inhibitory Activity Against CDK8 : A study demonstrated that modifications at the C-3 position significantly impacted the potency against CDK8, indicating that structural variations can enhance therapeutic efficacy .

- NPP1 Inhibition : In another study focusing on NPP1 inhibitors, the compound was evaluated for its substrate-dependent inhibitory potency, revealing significant differences when assessed against natural substrates compared to artificial ones .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substitution patterns can significantly influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-2-chloropyridin-4-amine | C₅H₄BrClN₂ | Chlorine at the C-2 position |

| 4-Amino-3-bromo-2-chloropyridine | C₅H₄BrClN₂ | Amino group at C-4 |

| 5-Bromo-2-chloropyridin-4-amine | C₅H₄BrClN₂ | Different substitution pattern |

Eigenschaften

IUPAC Name |

3-bromo-5-chloropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEIEXVBLCRZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652979 |

Source

|

| Record name | 3-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-78-5 |

Source

|

| Record name | 3-Bromo-5-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.